molecular formula C10H12N2O2 B8556762 N-allyl-2-methyl-4-nitroaniline

N-allyl-2-methyl-4-nitroaniline

Cat. No.: B8556762
M. Wt: 192.21 g/mol
InChI Key: GVQIZWGTBFODRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-methyl-4-nitroaniline is a synthetic organic compound featuring a nitroaniline core structure that is functionally diversified with both methyl and allyl substituents. This specific molecular architecture, particularly the electron-withdrawing nitro group and the reactive allyl side chain, makes it a valuable multi-functional intermediate in advanced organic synthesis and medicinal chemistry research. The compound is theorized to serve as a key precursor in the development of heterocyclic compounds and other complex molecular architectures. The presence of the allyl group offers a handle for further chemical modifications through reactions such as cross-couplings or cyclizations, potentially enabling its use in the exploration of new pharmacologically active molecules or functional materials. This product is strictly for research purposes and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers handling this compound should consult relevant safety data sheets and adhere to appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-methyl-4-nitro-N-prop-2-enylaniline

InChI

InChI=1S/C10H12N2O2/c1-3-6-11-10-5-4-9(12(13)14)7-8(10)2/h3-5,7,11H,1,6H2,2H3

InChI Key

GVQIZWGTBFODRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC=C

Origin of Product

United States

Strategic Synthetic Methodologies and Chemical Transformations of N Allyl 2 Methyl 4 Nitroaniline

Precursor Synthesis Pathways to 2-Methyl-4-nitroaniline (B30703)

The primary precursor for the synthesis of N-allyl-2-methyl-4-nitroaniline is 2-methyl-4-nitroaniline. This intermediate is typically synthesized from o-toluidine (B26562) through methods that carefully control the regioselectivity of the nitration process.

Acetylation-Nitration-Hydrolysis Sequences from o-Toluidine

A common and effective method for synthesizing 2-methyl-4-nitroaniline from o-toluidine involves a three-step sequence: acetylation, nitration, and hydrolysis. This strategy is designed to control the position of the incoming nitro group on the aromatic ring.

The initial step is the acetylation of the amino group of o-toluidine. google.com This is typically achieved by reacting o-toluidine with reagents like acetic anhydride (B1165640) or acetic acid. chemicalbook.com This reaction forms N-(2-methylphenyl)acetamide (o-acetotoluidide), protecting the amino group and preventing its oxidation during the subsequent nitration step. google.com The acetyl group is a moderately activating, ortho-para directing group. Due to the steric hindrance from the adjacent methyl group, it primarily directs the incoming electrophile to the para position.

The second step is the nitration of the N-acetylated intermediate. This is carried out using a nitrating agent, commonly concentrated nitric acid, sometimes in a mixture with sulfuric acid. ulisboa.pt The reaction temperature is carefully controlled to ensure selective mononitration at the 4-position, which is para to the activating acetylamino group.

The final step is hydrolysis , where the acetyl protecting group is removed to regenerate the amine functionality. This is accomplished by treating the nitrated intermediate with an acid (such as hydrochloric or sulfuric acid) or a base (like sodium hydroxide). chemicalbook.com The resulting product is 2-methyl-4-nitroaniline. Yields for this multi-step process have been reported in the range of 55.9% to 78.4%. google.comchemicalbook.com

Table 1: Overview of Acetylation-Nitration-Hydrolysis Synthesis of 2-Methyl-4-nitroaniline

Step Reagents Purpose Typical Conditions
Acetylation o-Toluidine, Acetic Anhydride/Acetic Acid Protection of the amine group; Directs regioselectivity. google.com Elevated temperatures (e.g., 80–140°C). chemicalbook.com
Nitration N-(2-methylphenyl)acetamide, Concentrated Nitric Acid Introduction of the nitro group at the 4-position. Controlled temperatures (e.g., 10–40°C).

| Hydrolysis | N-acetyl-2-methyl-4-nitroaniline, Acid or Base (e.g., H₂SO₄, HCl, NaOH) | Removal of the acetyl protecting group. chemicalbook.com | Reaction with acid or base, followed by neutralization. chemicalbook.com |

Direct Nitration Approaches and Regioselectivity Control

Direct nitration of o-toluidine without a protecting group is generally avoided because it leads to a mixture of isomers and potential oxidation of the amino group. The powerful activating and ortho-para directing nature of the unprotected amino group, combined with the directing effect of the methyl group, would result in poor regioselectivity.

However, controlling regioselectivity is a key aspect of aniline (B41778) chemistry. Studies on the nitration of substituted anilines, like toluidine, demonstrate the influence of directing groups. For N-acetylated o-toluidine, the resonance effect (+R) of the acetamide (B32628) group is a dominant factor, directing the nitration to the para position. ulisboa.pt Research has shown that for the N-acetyl derivative of o-toluidine, nitration with a nitric acid/sulfuric acid mixture results in 45% 2-methyl-4-nitroaniline and 33% 2-methyl-5-nitroaniline, illustrating the competition between the directing effects of the acetamido and methyl groups. ulisboa.pt The use of different protecting groups can alter this outcome; for instance, a bulky N-succinimidyl group on o-toluidine leads to products where the directing effect of the methyl group predominates, due to the protecting group being forced out of the plane of the aromatic ring, nullifying its resonance effect. ulisboa.pt

N-Allylation Strategies for this compound

Once the precursor 2-methyl-4-nitroaniline is obtained, the final step is the introduction of the allyl group onto the nitrogen atom of the amine.

Nucleophilic Substitution Reactions with Allyl Halides

The most common method for the N-allylation of 2-methyl-4-nitroaniline is a nucleophilic substitution reaction. This process involves reacting 2-methyl-4-nitroaniline with an allyl halide, such as allyl chloride or allyl bromide. prepchem.com The reaction is typically carried out in the presence of a base, like potassium carbonate (K₂CO₃), and a polar aprotic solvent, such as dimethylformamide (DMF). prepchem.com The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the allyl halide.

In one documented synthesis, N-formyl-2-methyl-4-nitroaniline was treated with potassium carbonate and allyl chloride in DMF at 50°C, followed by hydrolysis with sodium hydroxide (B78521), to produce this compound in a 95% yield. prepchem.com Another approach reacts 2-methyl-4-nitroaniline directly with allyl bromide and K₂CO₃ in DMF at higher temperatures (80–100°C). Optimization of this reaction can include monitoring by TLC or HPLC to prevent over-alkylation and purification by column chromatography to achieve high purity (>90%).

Table 2: Nucleophilic Substitution for N-Allylation

Starting Material Allylating Agent Base Solvent Temperature Yield
N-formyl-2-methyl-4-nitroaniline Allyl chloride K₂CO₃ DMF 50°C 95% prepchem.com

Ullmann-Type Coupling Methodologies

Ullmann-type coupling reactions, which are copper-promoted C-N bond-forming reactions, represent an alternative strategy for N-allylation. wikipedia.org The traditional Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aniline with an aryl halide using a copper catalyst. wikipedia.org While historically requiring harsh conditions like high temperatures (often over 210°C) and high-boiling polar solvents, modern methods have improved the process with soluble copper catalysts supported by ligands. wikipedia.org

This methodology can be adapted for N-allylation. For the synthesis of this compound, this would involve reacting 2-methyl-4-nitroaniline with an allyl halide in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). rsc.org The reaction mechanism generally involves the formation of a copper(I) amide intermediate, which then reacts with the halide. wikipedia.org Palladium/copper co-catalyzed systems have also been developed for Ullmann-type N-arylations. rsc.org While effective for creating C-N bonds, these methods often require higher temperatures compared to other cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.org

Hydrosilylation Approaches in Related Derivatives Synthesis

Hydrosilylation is a powerful technique primarily used to form carbon-silicon bonds, and it is relevant in the synthesis of related organosilane derivatives rather than the direct synthesis of this compound itself. The process typically involves the addition of a silicon-hydride (silane) across an unsaturated bond, such as that in an allene (B1206475) or alkyne. rsc.orgbohrium.com

Catalysts based on transition metals like palladium and nickel are highly effective and can control the regioselectivity of the reaction. organic-chemistry.org For example, a palladium complex, [(3IP)Pd(allyl)]OTf, has been shown to be efficient for the regioselective hydrosilylation of allenes. rsc.org Similarly, nickel and palladium complexes with N-heterocyclic carbene (NHC) ligands can catalyze the hydrosilylation of allenes to produce either alkenylsilanes or allylsilanes with exceptional control over the product isomer. organic-chemistry.org The choice of metal is crucial; nickel catalysis tends to yield vinylsilanes, whereas palladium catalysis favors the formation of allylsilanes. organic-chemistry.org These allylsilane products are valuable reagents in their own right, used in subsequent synthetic transformations. organic-chemistry.org

Reaction Condition Optimization and Isolation Techniques in this compound Synthesis

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction parameters. These include the choice of catalytic systems, the role of bases, the influence of solvents, and the methodologies for purification. A common synthetic route is the nucleophilic substitution reaction between 2-methyl-4-nitroaniline and an allyl halide, such as allyl bromide or allyl chloride. prepchem.com

Catalytic Systems and Role of Bases in N-Allylation Efficiency

The N-allylation of 2-methyl-4-nitroaniline is significantly enhanced by the appropriate selection of catalysts and bases. Transition metal catalysts, particularly copper(I) iodide (CuI), have been noted to improve the efficiency of the allylation process. The catalyst facilitates the coupling between the aniline nitrogen and the allyl group, likely through the formation of a more reactive intermediate.

Bases are essential for the reaction to proceed as they deprotonate the amino group of the 2-methyl-4-nitroaniline, thereby increasing its nucleophilicity. ncert.nic.in Potassium carbonate (K₂CO₃) is a commonly employed inorganic base in this reaction. prepchem.comprepchem.com Its solid-liquid phase nature in many organic solvents can facilitate product work-up. The use of a stronger base, such as sodium hydroxide, in a subsequent step can be employed for the hydrolysis of an N-formyl protecting group, which is sometimes used to control the reaction. prepchem.com The choice of base and its stoichiometry are critical; an excess of a strong base could lead to undesired side reactions.

A representative synthesis involves the reaction of N-formyl-2-methyl-4-nitroaniline with allyl chloride in the presence of potassium carbonate. prepchem.com In this procedure, the formyl group serves as a protecting group that is later removed.

Table 1: Exemplary Reagents in the Synthesis of this compound

ReagentRoleMolar Ratio (Example)Reference
N-formyl-2-methyl-4-nitroanilineStarting Material1 prepchem.com
Potassium Carbonate (K₂CO₃)Base4 prepchem.com
Allyl ChlorideAllylating Agent6 prepchem.com
Sodium Hydroxide (NaOH)Hydrolysis Agent- prepchem.com

This table is illustrative of a specific synthetic procedure and ratios may be optimized for different scales and conditions.

Influence of Solvents on Reaction Pathways and Yields

The solubility of the starting material, 2-methyl-4-nitroaniline, has been studied in various organic solvents, which is crucial for optimizing the reaction and purification processes. researchgate.net For instance, its solubility is high in solvents like 2-butanone (B6335102) and acetone, and lower in solvents such as cyclohexane. researchgate.net While high solubility of the starting material is beneficial for the reaction, the solvent's boiling point, polarity, and potential for side reactions must also be considered. Acetonitrile is another solvent from which single crystals of this compound can be grown, indicating its suitability for both reaction and purification stages.

Table 2: Solubility of 2-methyl-4-nitroaniline in Various Solvents at 298.15 K (Illustrative)

SolventMole Fraction Solubility (10³)Reference
2-ButanoneHigh researchgate.net
AcetoneHigh researchgate.net
Ethyl Acetate (B1210297)Moderate researchgate.net
AcetonitrileModerate researchgate.net
CyclohexaneLow researchgate.net

This table provides a qualitative representation of solubility data from the literature.

Advanced Purification Methodologies for Target Compound Isolation

Achieving high purity of this compound is critical for its subsequent applications. Following the reaction, the crude product is often a mixture containing unreacted starting materials, the desired product, and potentially over-alkylated byproducts.

A common initial purification step involves precipitation of the product by pouring the reaction mixture into ice water, followed by filtration. prepchem.com The collected solid is then washed to remove residual salts and water-soluble impurities. prepchem.com

For achieving higher purity, column chromatography is a widely used and effective technique. Silica gel is the typical stationary phase, and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate in a 7:3 ratio, is an effective eluent system to separate the target compound from impurities. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Recrystallization is another powerful purification method. An 80% aqueous ethanolic solution has been used to recrystallize the product, yielding high-purity material. google.com The choice of recrystallization solvent is guided by the solubility of the compound at different temperatures. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of aromatic amines and their derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety. While specific studies focusing exclusively on a "green" synthesis of this compound are not extensively detailed in the provided search results, general principles can be applied and inferred from related syntheses.

One key principle of green chemistry is the reduction of waste. In the context of the synthesis of the precursor, 2-methyl-4-nitroaniline, a method has been described that uses concentrated nitric acid as the nitrating agent instead of a mixed acid (nitric and sulfuric acid). google.com This approach reduces the amount of acidic waste generated. google.com

Another green chemistry principle is atom economy. The choice of reagents can impact this. For instance, the protection of the amino group in o-toluidine using acetic acid instead of more complex and costly reagents like tosyl chloride or acetic anhydride represents a greener approach in the synthesis of the precursor. google.com

Furthermore, the development of catalytic processes, such as the use of transition metal catalysts, aligns with green chemistry principles as catalysts can increase reaction efficiency and reduce the need for stoichiometric reagents, often leading to milder reaction conditions. The use of recoverable and reusable catalysts, such as magnetic nanoparticles in the reduction of related nitroanilines, exemplifies an advanced green approach, although its direct application to this specific synthesis requires further investigation. nih.gov The exploration of multicomponent reactions, which can combine several steps into a single operation, also represents a promising avenue for the green synthesis of complex aniline derivatives. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of N Allyl 2 Methyl 4 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of N-allyl-2-methyl-4-nitroaniline provides distinct signals that correspond to each unique proton in the molecule. The aromatic region is characterized by protons on the substituted benzene (B151609) ring. Due to the electron-withdrawing nature of the para-nitro group and the electron-donating effects of the amino and methyl groups, these protons appear in the downfield region, typically between δ 7.8 and 8.2 ppm.

The allyl group attached to the nitrogen atom gives rise to a characteristic set of signals. The methine proton (-CH=) of the vinyl group is expected to appear as a multiplet in the range of δ 5.5–5.9 ppm. The terminal vinyl protons (=CH₂) would also resonate in this region. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂-) are deshielded by the amine and are anticipated as a doublet around δ 3.8–3.9 ppm. The methyl group protons (-CH₃) on the aromatic ring would appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons7.8 - 8.2Multiplet/Doublet
Allyl Methine (-CH=)5.5 - 5.9Multiplet
Allyl Methylene (=CH₂)5.1 - 5.4Multiplet
N-Allyl Methylene (N-CH₂-)3.8 - 3.9Doublet
Methyl (-CH₃)~2.2Singlet
Amine (N-H)Broad signal, variableSinglet (broad)

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and is expected to have a chemical shift near 150 ppm. The other aromatic carbons resonate at various positions depending on the electronic effects of their substituents. The carbons of the allyl group typically show signals between 115 and 135 ppm. Specifically, the terminal vinyl carbon (=CH₂) is expected around 115-118 ppm, while the internal vinyl carbon (-CH=) appears further downfield. The methylene carbon attached to the nitrogen (N-CH₂) and the methyl carbon (-CH₃) would be found in the more shielded, upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-NO₂~150
Other Aromatic Carbons110 - 148
Allyl Methine (-CH=)132 - 135
Allyl Methylene (=CH₂)115 - 125
N-Allyl Methylene (N-CH₂-)45 - 50
Methyl (-CH₃)17 - 20

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing insights into the molecule's structure through fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of the compound. For this compound, the molecular formula is C₁₀H₁₂N₂O₂. The theoretical exact mass for the protonated molecule, [M+H]⁺, is calculated to be 193.0977 Da. An experimental HRMS measurement yielding a value that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the correct elemental composition and, by extension, the molecular identity of the synthesized compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about molecular structure and conformation.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these are the strong, distinct stretches of the nitro group (NO₂). An asymmetric stretching vibration is typically observed around 1520 cm⁻¹, with a symmetric stretch appearing near 1350 cm⁻¹.

The N-H stretch of the secondary amine is expected as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl and methyl groups are found just below 3000 cm⁻¹. The C=C stretching of the allyl group is expected around 1640 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar nitro and amine groups give strong signals in the FTIR spectrum, the non-polar C=C bond of the allyl group and the aromatic ring vibrations often produce strong signals in the Raman spectrum. nih.gov Analysis of both FTIR and Raman spectra allows for a more complete vibrational assignment and a comprehensive confirmation of the functional groups present in the molecular structure. nih.gov

Table 3: Characteristic FTIR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
N-H (Amine)Stretching3300 - 3500Medium (FTIR)
Aromatic C-HStretching3000 - 3100Medium-Weak
Aliphatic C-HStretching2850 - 3000Medium
C=C (Allyl)Stretching~1640Medium (Raman), Weak (FTIR)
NO₂Asymmetric Stretch~1520Strong (FTIR)
NO₂Symmetric Stretch~1350Strong (FTIR)
Aromatic C=CRing Stretching1450 - 1600Medium-Strong

Electronic Absorption (UV-Vis) Spectroscopy and Linear Optical Properties

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic absorption properties of this compound are dominated by the 2-methyl-4-nitroaniline (B30703) chromophore. The molecule's structure, featuring an electron-donating amino group (modified by the allyl substituent) and a powerful electron-withdrawing nitro group at opposite ends of the benzene ring, creates a strong push-pull system. This configuration is conducive to significant intramolecular charge transfer (ICT) upon electronic excitation.

The UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π - π* and potentially n - π* electronic transitions. The primary absorption band, which is responsible for the color of related nitroaniline compounds, is the ICT band corresponding to the transition of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the amino group and the phenyl ring, while the LUMO is centered on the nitro group.

For the parent compound, 2-methyl-4-nitroaniline (MNA), the lower cutoff wavelength is found at 398 nm, corresponding to an energy gap of 3.12 eV. jchps.com A simulated UV-Vis spectrum for 4-nitroaniline (B120555) (4-NA) using the time-dependent density functional theory (TD-DFT) method shows a maximum absorption peak at 240 nm, which is attributed to a π - π* transition. jchps.com The N-allyl group in the target compound is expected to act as an auxochrome, potentially causing a slight bathochromic (red-shift) or hypsochromic (blue-shift) shift in the absorption maximum compared to MNA, depending on its electronic and steric influence on the amino group's donating ability and the planarity of the molecule. The allyl group's hydrophobic nature may also influence spectral properties in different solvents.

Table 1: Comparison of UV-Vis Absorption Data for Analogous Compounds

Compound NameKey SubstituentsAbsorption Max (λ_max) / CutoffTransition Type / Notes
4-Nitroaniline (4-NA)-NH₂, -NO₂ (para)398 nm (cutoff)Lower cutoff wavelength in crystal. jchps.com
2-Methyl-4-nitroaniline (MNA)-NH₂, -CH₃ (ortho), -NO₂ (para)~398 nm (cutoff)Similar cutoff to 4-NA, indicating the methyl group has a minor effect. jchps.com
Dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA)-N(Benzyl)₂, -CH₃ (ortho), -NO₂ (para)443 nm (cutoff)The bulky benzyl (B1604629) groups likely cause a red-shift. chemicalbook.com

This table presents data for analogous compounds to infer the properties of this compound.

Terahertz Time-Domain Spectroscopy (THz-TDS) for Anisotropic Optical Properties

Correlation of THz Resonances with Molecular Dynamics and Vibrations

Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for probing low-frequency vibrational modes in crystalline materials, such as those arising from collective molecular motions, including torsions, deformations, and intermolecular vibrations. researchgate.net These vibrational modes are highly sensitive to the crystal structure and intermolecular forces, providing a "fingerprint" spectrum in the THz domain. researchgate.net

For organic crystals like this compound, THz-TDS can reveal anisotropic optical properties when performed on oriented single crystals. The refractive indices and absorption coefficients can differ significantly along different crystallographic axes. These differences are linked to the specific vibrational modes excited by the polarized THz radiation.

While specific experimental THz-TDS data for this compound is not widely published, studies on analogous compounds provide insight into the expected behavior. For similar nitroaniline derivatives, distinct absorption peaks are observed in the 0.1–5 THz range. These resonances are correlated with the collective vibrational modes of functional groups. For instance, anisotropic resonances have been observed that correlate with the vibrations of nitro and allyl groups. Low-frequency modes are typically associated with the deformation, torsion, and bending of the molecule or parts of it, such as the torsional rotation of the nitro group or the entire allyl group relative to the aromatic ring. researchgate.net

Table 2: Representative THz-TDS Anisotropic Optical Properties for an Analogous Nitroaniline Crystal

Crystal AxisRefractive Index (n)Absorption Peaks (THz)Potential Vibrational Mode Correlation
<100>1.5–1.91.6, 3.2Correlated with nitro and allyl group vibrations.
<001>1.9–2.31.3, 2.2, 3.6Correlated with nitro and allyl group vibrations.

This table is based on data sourced from terahertz spectroscopy of analogous compounds and serves as a predictive model for this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Direct crystallographic data for this compound is not available in the surveyed literature. However, the crystal structure of the parent compound, 2-methyl-4-nitroaniline (MNA), provides a robust model for understanding the likely molecular conformation and supramolecular interactions.

Molecules of MNA crystallize in the monoclinic space group Ia. researchgate.net The crystal structure is organized into a three-dimensional framework primarily through intermolecular N-H···O hydrogen bonds. In this network, the amino group acts as a double hydrogen bond donor, while the oxygen atoms of the nitro group on an adjacent molecule act as acceptors. researchgate.net The key N···O distances in MNA are 3.117 Å and 3.239 Å. researchgate.net

Table 3: Crystallographic Data for the Parent Compound 2-Methyl-4-nitroaniline (MNA)

ParameterValue
Chemical FormulaC₇H₈N₂O₂
Crystal SystemMonoclinic
Space GroupIa
a (Å)11.237 (2)
b (Å)5.176 (1)
c (Å)12.830 (3)
β (°)108.38 (3)
Volume (ų)707.0 (3)
Z4
Key InteractionsN-H···O hydrogen bonds forming a 3D framework. researchgate.net

Data sourced from Ferguson et al. (2001). researchgate.net

Computational and Theoretical Investigations of N Allyl 2 Methyl 4 Nitroaniline

Quantum Chemical Calculations: Electronic Structure and Energetic Profiles

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and energetic landscape of N-allyl-2-methyl-4-nitroaniline. These calculations help in understanding the molecule's intrinsic stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), are utilized to optimize the molecular structure. This process minimizes the total electronic energy to predict bond lengths, bond angles, and dihedral angles.

The calculated geometry reveals the influence of its constituent parts: the aniline (B41778) ring, the electron-withdrawing nitro (-NO₂) group, the electron-donating amino (-NH) group, and the attached methyl (-CH₃) and allyl (-CH₂-CH=CH₂) groups. The nitro group at the para-position is known to significantly enhance resonance stabilization within the molecule. The steric and electronic effects of the ortho-methyl group and the N-allyl group also play a crucial role in defining the final, low-energy conformation. The stability of the molecule is a direct consequence of this optimized geometry and the electronic delocalization across the π-system.

Table 1: Predicted Optimized Geometrical Parameters for a Related Aniline Structure Note: Data for the closely related compound 2-methyl-4-nitroaniline (B30703) is used for illustrative purposes, as specific published values for the N-allyl derivative are not available. Calculations would be performed at the DFT/B3LYP level.

ParameterPredicted Value
Bond Length C-N (Nitro)~1.47 Å
Bond Length C-N (Amino)~1.39 Å
Bond Angle O-N-O~124°
Dihedral Angle (Ring-NO₂)Near planar

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylenediamine portion of the molecule (the aniline ring and the N-allyl group), which acts as the electron donor. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. An intramolecular charge transfer (ICT) from the HOMO to the LUMO is the basis for the molecule's key electronic properties. researchgate.netepa.gov The energy of this charge transfer can be calculated, and it is a determining factor in the molecule's optical and electronic behavior. epa.gov For the related compound 4-nitroaniline (B120555), the HOMO-LUMO energy gap has been theoretically calculated to be 4.24 eV. researchgate.net

Table 2: Conceptual Properties of Frontier Molecular Orbitals for this compound

OrbitalPrimary LocalizationRole
HOMO N-allyl and Aniline RingElectron Donor
LUMO Nitro GroupElectron Acceptor
HOMO-LUMO Gap Entire MoleculeDetermines Electronic Excitability and Kinetic Stability

The distribution of electron density within this compound is highly polarized due to the push-pull nature of its substituents. The N-allyl-amino group donates electron density into the aromatic ring, while the para-nitro group strongly withdraws electron density. This creates a significant intramolecular charge transfer, resulting in a large molecular dipole moment.

Theoretical calculations, such as Mulliken population analysis, can quantify the partial atomic charges on each atom, providing a detailed map of the charge distribution. researchgate.net The parent compound, 2-methyl-4-nitroaniline, has an experimentally significant dipole moment of 6.36 Debye, indicative of its polar nature. stenutz.eustenutz.eu The N-allyl derivative is expected to exhibit a similarly large dipole moment due to the strong charge separation. Steric factors, such as the orientation of the allyl group and potential twisting of the nitro group, can influence the degree of resonance and thus modulate the magnitude of the dipole moment. stackexchange.com

Theoretical Spectroscopy Simulations for Predictive Analysis

Computational methods can simulate various types of spectra, offering a powerful tool for predicting and interpreting experimental results.

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for both proton (¹H) and carbon (¹³C) nuclei. These predictions are valuable for structural verification. For this compound, computational models predict specific chemical shifts that correspond to the unique chemical environment of each atom.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Shift (ppm)Multiplicity
Aromatic Protons7.8 – 8.2Doublet
Allyl CH₂=CH-5.5 – 5.9Multiplet
N-CH₂–~3.8 - 3.9Doublet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Shift (ppm)
Carbon attached to NO₂~150
Allyl Carbons115 – 125
Aromatic CarbonsVaries
Methyl CarbonVaries

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Theoretical frequency calculations can predict the wavenumbers of these vibrations, which correspond to specific functional groups. For this compound, key predicted IR peaks include the characteristic asymmetric and symmetric stretching vibrations of the nitro group.

Table 5: Key Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
NO₂ Asymmetric Stretch~1520
NO₂ Symmetric Stretch~1350

Simulated electronic spectra, typically calculated using Time-Dependent DFT (TD-DFT), can predict the UV-Visible absorption maxima (λ_max). The primary electronic transition in this molecule is the HOMO→LUMO intramolecular charge transfer. The position of this absorption is influenced by the electronic nature of the substituents. Furthermore, studies on related molecules like N-methyl-4-nitroaniline indicate that solvent polarity can cause significant shifts in the absorption spectra, a phenomenon that can also be modeled computationally.

Conformational Dynamics and Potential Energy Surface Studies

The rotation around the C-N bond connecting the amino group to the aromatic ring is a critical factor in the conformational analysis of aniline derivatives. In aniline itself, the amino group is known to be non-planar with the phenyl ring, and there exists an energy barrier for rotation. For substituted anilines, electron-withdrawing groups, especially at the para position, tend to favor a more planar structure, which can enhance conjugation. researchgate.net The nitro group in this compound, being a strong electron-withdrawing group, is expected to contribute to a more planar conformation of the aniline ring system.

Theoretical studies on various nitroanilines have calculated the rotational barriers for the nitro group. For 4-nitroaniline, the average V2 barrier for the rotation of the nitro group has been calculated to be approximately 9.13 kcal/mol. researchgate.net The presence of the methyl group at the ortho position and the allyl group on the nitrogen in this compound would introduce steric hindrance, likely influencing the rotational barriers of both the nitro and the N-allyl groups. The planarity of the molecule is a balance between the electronic effects favoring conjugation and the steric repulsions from the substituents. While the nitro group promotes planarity, the ortho-methyl and N-allyl groups would likely cause some degree of puckering of the amino group and twisting of the substituent groups relative to the ring.

CompoundRotational Barrier (kcal/mol)MethodReference
4-nitroaniline (NO2 group)9.13DFT Average researchgate.net
3-nitroaniline (NO2 group)6.38DFT Average researchgate.net
4-nitrophenol (NO2 group)7.93DFT Average researchgate.net

Intermolecular Interactions and Supramolecular Assembly Simulations

The way this compound molecules interact with each other in the solid state is fundamental to understanding its crystal structure and bulk properties. These interactions are primarily governed by hydrogen bonding and π-stacking.

In the crystal structure of the parent molecule, 2-methyl-4-nitroaniline (MNA), molecules act as both donors and acceptors of N-H···O hydrogen bonds, forming a three-dimensional framework. researchgate.netresearchgate.netnih.gov The amino group provides the hydrogen bond donors, while the nitro group's oxygen atoms act as acceptors. researchgate.netresearchgate.netnih.gov For this compound, the secondary amine still possesses a hydrogen atom capable of participating in hydrogen bonding. It is therefore highly probable that this compound also forms significant hydrogen bonding networks in its crystalline form.

Pi-stacking interactions between the aromatic rings are another crucial factor in the supramolecular assembly of such molecules. acs.org In substituted anilines, these interactions can be influenced by the electronic nature of the substituents. While the parent MNA does not exhibit significant π-stacking, other nitroaniline derivatives show varied stacking behaviors. researchgate.net The presence of the allyl group in this compound could potentially influence the packing arrangement, possibly leading to different π-stacking motifs compared to MNA. Computational simulations of related systems can provide insights into the preferred stacking geometries and interaction energies.

Interaction TypeTypical Energy Range (kcal/mol)Key Features
N-H···O Hydrogen Bond3 - 9Directional, strong non-covalent interaction
π-π Stacking1 - 3Dependent on substituent and geometry (sandwich vs. parallel-displaced)

The crystal packing of molecular materials, dictated by intermolecular forces, has a profound impact on their bulk properties, including thermal stability and optical characteristics. For nonlinear optical materials, a non-centrosymmetric crystal packing is essential for observing second-harmonic generation (SHG). The specific arrangement of this compound molecules in the crystal lattice will determine whether the individual molecular hyperpolarizabilities lead to a macroscopic NLO effect.

Computational studies on clusters of MNA have demonstrated that the packing arrangement significantly affects the linear and second-order nonlinear susceptibilities. researchgate.net It is reasonable to assume that the introduction of the N-allyl group will alter the crystal packing compared to MNA, which could either enhance or diminish the bulk NLO properties. The interplay between hydrogen bonding and π-stacking, as influenced by the steric and electronic nature of the allyl group, will be the determining factor for the resulting crystal structure and its properties.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Substituted anilines, particularly those with donor and acceptor groups, are a well-studied class of organic NLO materials. The NLO response originates from the intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the π-conjugated system of the benzene (B151609) ring.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. The key parameter at the molecular level is the first hyperpolarizability (β). Studies on various 4-nitroaniline derivatives have shown that substitutions on the amino group can significantly modulate the NLO response. researchgate.net Generally, increasing the electron-donating ability of the amino group enhances the hyperpolarizability.

For this compound, the allyl group is an alkyl-type substituent on the nitrogen atom. Theoretical studies on N-alkyl-4-nitroanilines have shown that increasing the size of the alkyl group can lead to an enhancement of the molecular dipole moment and polarizability, which are related to the NLO properties. researchgate.net Therefore, it is anticipated that this compound would exhibit a significant NLO response, likely comparable to or slightly different from its N-ethyl or N-propyl analogues. The precise value of its hyperpolarizability would require specific computational modeling.

CompoundPropertyCalculated ValueMethodReference
4-nitroanilineDipole Moment (µ)Calculated values vary with methodDFT/HF researchgate.net
N-methyl-4-nitroanilineDipole Moment (µ)Generally higher than 4-nitroanilineDFT/HF researchgate.net
N,N-diethyl-4-nitroanilineDipole Moment (µ)Higher than N-methyl-4-nitroanilineDFT/HF researchgate.net
2-methyl-4-nitroanilineFirst Hyperpolarizability (β)Significant, subject of many studiesVarious researchgate.net

Reaction Mechanisms and Intrinsic Chemical Reactivity of N Allyl 2 Methyl 4 Nitroaniline

Reactivity Profiling of the N-Allyl Moiety

The N-allyl group, characterized by a carbon-carbon double bond adjacent to a nitrogen atom, is a versatile functional group. It can engage in reactions typical of alkenes, but its reactivity is modulated by the adjacent heteroatom and the aromatic system.

The synthesis of N-allyl-2-methyl-4-nitroaniline itself is a prime example of a nucleophilic substitution reaction. Typically, 2-methyl-4-nitroaniline (B30703) acts as a nucleophile, attacking an allyl halide, such as allyl chloride or allyl bromide. prepchem.com This process, known as N-allylation, involves the displacement of the halide leaving group by the amino group. The reaction is generally facilitated by a base, like potassium carbonate, which deprotonates the amine to increase its nucleophilicity. prepchem.com

The reaction proceeds as follows:

Deprotonation of 2-methyl-4-nitroaniline by a base.

Nucleophilic attack of the resulting anion on the allyl halide.

Displacement of the halide to form the N-C bond.

The double bond within the allyl group is susceptible to electrophilic addition, where an electrophile adds across the carbons of the double bond. However, due to the electron-withdrawing nature of the attached nitroaromatic system, the nucleophilicity of the double bond is somewhat diminished compared to simple alkenes. A notable transformation of the allyl group is ozonolysis, which cleaves the double bond to yield an aldehyde, opening pathways for further derivatization, such as the synthesis of Schiff bases.

The allyl group is an excellent participant in transition metal-catalyzed reactions. These reactions often proceed via the formation of a π-allyl metal intermediate, most notably with palladium. researchgate.netmdpi.com In what is known as the Tsuji-Trost reaction, a palladium(0) catalyst can activate an allylic substrate, making it susceptible to attack by a wide range of nucleophiles. mdpi.com While often used with allylic acetates or carbonates, direct activation of allylic amines is also possible.

Transition metals such as rhodium, iridium, nickel, and platinum are also employed in catalyzing allylic substitutions. researchgate.net For instance, the efficiency of the N-allylation synthesis of this compound can be enhanced through the use of a copper(I) catalyst. Furthermore, ruthenium(II) complexes have been shown to be effective catalysts for nitrene transfer reactions involving N-allyl amides, which could be formed from the parent amine. nih.gov These catalytic cycles provide powerful and selective methods for forming new carbon-carbon and carbon-heteroatom bonds at the allylic position.

Table 1: Transition Metals in Allylic Reactions

Metal Catalyst Typical Application in Allylic Chemistry Reference
Palladium (Pd) Tsuji-Trost allylation, cross-coupling reactions mdpi.com
Copper (Cu) Enhancement of N-allylation efficiency
Rhodium (Rh) Catalytic allylic substitution, hydrogenation researchgate.netliv.ac.uk
Ruthenium (Ru) Nitrene transfer reactions, olefin metathesis nih.gov

The allyl group is known to possess greater reactivity in radical reactions compared to its saturated alkyl counterparts. The C-H bonds on the carbon adjacent to the double bond (the allylic position) are weaker and more susceptible to hydrogen abstraction, leading to the formation of a resonance-stabilized allylic radical. This stability makes the allyl group a potential site for radical-mediated functionalization.

Furthermore, the presence of the double bond allows this compound to act as a monomer in polymerization reactions. Allyl compounds can undergo free-radical polymerization, although they tend to polymerize more slowly and to lower molecular weights than vinyl monomers due to degradative chain transfer involving the allylic hydrogens. N-allyl derivatives have been copolymerized to create functional polymers, such as in the development of optical chemical sensors. nih.gov

Reactivity of the Nitroaromatic Core

The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic effects of its three substituents: the nitro group (-NO₂), the methyl group (-CH₃), and the N-allyl-amino group (-NH-allyl).

One of the most characteristic reactions of nitroaromatic compounds is the reduction of the nitro group to a primary amine (-NH₂). This transformation is of significant synthetic importance as it provides a route to aromatic amines, which are valuable intermediates.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method, employing hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), in a solvent like ethanol. This method is generally clean and efficient.

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Other Reducing Agents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for this purpose.

The reduction of this compound would yield N¹-allyl-2-methylbenzene-1,4-diamine, a compound featuring two different amine functionalities with distinct reactivity.

Table 2: Common Reagents for Nitro Group Reduction

Reagent System Description Reference
H₂/Pd-C Catalytic hydrogenation using hydrogen gas and a palladium catalyst.
Fe/HCl A metal-acid system using iron filings in hydrochloric acid. General Organic Chemistry
Sn/HCl A classic metal-acid system using tin in hydrochloric acid. General Organic Chemistry

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is complex due to the competing directing effects of the three substituents.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. numberanalytics.comlibretexts.org

N-allyl-amino Group (-NH-allyl): The nitrogen atom's lone pair can be donated to the ring via resonance, making this an activating group and an ortho, para-director. However, its activating ability is significantly tempered by the strong electron-withdrawing nitro group on the same ring. In strongly acidic conditions, this group can be protonated to form an anilinium-type ion (-N⁺H₂-allyl), which becomes a deactivating, meta-directing group. doubtnut.com

Methyl Group (-CH₃): This is a weakly activating group through an inductive effect and hyperconjugation. It is an ortho, para-director. chemguide.co.uk

Considering these effects, the most likely positions for electrophilic attack are C3 and C5, which are activated by both the amino and methyl groups. However, the strong deactivation by the nitro group means that forcing conditions would be required for such a reaction to proceed. Further substitution is generally difficult on such an electron-poor aromatic ring. numberanalytics.com

Interplay of Substituent Effects on Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are governed by the complex interplay of its three key substituents: the N-allyl group, the ortho-methyl group, and the para-nitro group, each exerting distinct electronic and steric influences on the aniline (B41778) core.

The nitro group (-NO₂) at the para-position is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution reactions by significantly reducing the electron density on the ring. The para-position of the nitro group allows for maximum resonance stabilization, further enhancing its deactivating effect compared to isomers with the nitro group in the ortho position. Conversely, the amino group (-NH-allyl) is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing its nucleophilicity. The high reactivity of aromatic amines often leads to multiple substitutions, typically at the ortho and para positions. ncert.nic.in

The methyl group (-CH₃) at the ortho-position has a modest electron-donating inductive effect (+I), which slightly activates the ring. However, its primary influence is steric. Positioned ortho to the amino group, it provides steric hindrance that can direct incoming electrophiles away from the adjacent positions, influencing regioselectivity.

The synthesis of this compound itself demonstrates the strategic management of these substituent effects to achieve regioselectivity. A common synthetic route involves the nitration of o-toluidine (B26562). To prevent over-nitration and control the position of the incoming nitro group, the amine is first protected by acetylation. The bulky acetyl protecting group, combined with the directing effect of the methyl group, ensures that nitration occurs selectively at the para-position. Following nitration, the acetyl group is removed through hydrolysis to yield 2-methyl-4-nitroaniline, which can then be allylated.

Table 1: Influence of Substituents on the Reactivity of the Aromatic Ring

Substituent Position Electronic Effect Influence on Reactivity Influence on Selectivity
Nitro (-NO₂) Group Para Strong electron-withdrawal (-M, -I) Deactivates the ring towards electrophilic attack. Directs incoming nucleophiles (in nucleophilic aromatic substitution).
Amino (-NH-allyl) Group N/A Strong electron-donation (+M) Strongly activates the ring towards electrophilic attack. Directs incoming electrophiles to ortho and para positions.
Methyl (-CH₃) Group Ortho Weak electron-donation (+I) Weakly activates the ring. Provides steric hindrance, influencing regioselectivity.
Allyl (-CH₂CH=CH₂) Group N-Substituent N/A to ring Confers reactivity at the double bond; enhances solubility in non-polar solvents. N/A to ring substitution.

Stability and Degradation Mechanism Research

Research into the stability and degradation of this compound is informed by studies on structurally similar compounds, particularly N-methyl-4-nitroaniline (MNA). The thermal stability of such compounds can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), with results being sensitive to factors like purity and crystallinity. For instance, N-methyl-4-nitroaniline has been shown to be an effective stabilizer in propellant formulations, highlighting its chemical stability under certain conditions. researchgate.netchemicalbook.com

While direct degradation studies on this compound are not extensively documented, a probable degradation pathway can be inferred from the aerobic microbial degradation of N-methyl-4-nitroaniline (MNA). plos.orgchemicalbook.com The degradation of MNA is initiated by an N-demethylation reaction, which is the first step in its metabolic pathway, yielding 4-nitroaniline (B120555) and formaldehyde. plos.org This is followed by a series of transformations including monooxygenation to 4-aminophenol (B1666318) and subsequent oxidative deamination to 1,2,4-benzenetriol (B23740) before the aromatic ring is cleaved. plos.org

By analogy, the degradation of this compound would likely commence with a similar N-dealkylation step, specifically N-deallylation, to produce 2-methyl-4-nitroaniline. This intermediate is a known compound used in the synthesis of azo dyes and has been the subject of toxicological studies. nih.govchemicalbook.com The subsequent degradation would likely follow pathways established for other nitroaniline derivatives. For example, the reduction of the nitro group is a common reaction for compounds like 4-methyl-2-nitroaniline, which can be reduced to the corresponding amine via catalytic hydrogenation. The aerobic degradation of 2-chloro-4-nitroaniline, another related compound, is initiated by oxidative hydroxylation, further supporting that the initial attack often occurs at the substituted ring. plos.org

Table 2: Inferred Aerobic Degradation Pathway of this compound

Step Reaction Type Reactant Key Intermediate/Product Rationale/Supporting Evidence
1 N-Deallylation This compound 2-methyl-4-nitroaniline Inferred from the N-demethylation of N-methyl-4-nitroaniline (MNA) as the initial degradation step. plos.org
2 Nitro-reduction 2-methyl-4-nitroaniline 2-methyl-1,4-benzenediamine A common reaction for nitroanilines, as seen in the reduction of analogous compounds.
3 Oxidative Deamination / Hydroxylation 2-methyl-4-nitroaniline Phenolic derivatives Degradation of MNA proceeds via 4-aminophenol, suggesting a similar hydroxylation step. plos.org
4 Ring Cleavage Aromatic intermediates Aliphatic compounds The ultimate step in the aerobic degradation of aromatic compounds. plos.org

Advanced Research Applications and Future Directions for N Allyl 2 Methyl 4 Nitroaniline

Role as a Core Synthetic Intermediate in Organic Synthesis

The strategic placement of reactive functional groups on the N-allyl-2-methyl-4-nitroaniline molecule makes it a valuable building block in organic synthesis. The allyl group allows for a range of chemical transformations, while the nitro group can be readily converted into other functional groups, significantly broadening its synthetic utility.

Nitrogen heterocycles are fundamental components in many biologically active compounds, including pharmaceuticals and natural products. The synthesis of complex heterocyclic systems often relies on the availability of versatile starting materials that can undergo regioselective functionalization. This compound serves as a promising scaffold for constructing such architectures.

The allyl group is particularly useful for cyclization reactions. For instance, it can participate in transition-metal-catalyzed reactions to form various ring structures. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can direct the regioselectivity of further substitutions. Moreover, the nitro group can be reduced to an amino group, which can then be used to build a second heterocyclic ring, leading to the formation of polycyclic systems. The ability to functionalize both the allyl group and the aromatic core provides a pathway to a diverse range of di-, tri-, and tetracyclic azole derivatives and other complex heterocyclic structures.

This compound is an excellent precursor for a variety of advanced N-alkyl aniline (B41778) derivatives. The reactivity of its functional groups allows for systematic modifications to tailor the properties of the final products.

One key transformation is the reduction of the para-nitro group to an amine (NH2). This reaction, commonly achieved through catalytic hydrogenation using catalysts like H₂/Pd-C, converts the molecule into a diamine derivative. This new amino group can then undergo various reactions, such as acylation or further alkylation, to introduce new functionalities.

Materials Science Research and Functional Materials Development

Exploration as a Precursor for Nonlinear Optical (NLO) Materials

Organic materials have been a significant focus of research for nonlinear optical (NLO) applications due to their high efficiencies and rapid response times, which are attributed to the delocalized π-electron systems within their structures. tcichemicals.com Molecules designed with electron donor and acceptor groups separated by a conjugated system often exhibit substantial NLO properties. researchgate.net

The parent compound, 2-methyl-4-nitroaniline (B30703) (MNA), is a well-established NLO material. tcichemicals.com Research has demonstrated its utility as the active element in NLO devices such as second harmonic generators, optical mixers, and parametric oscillators. google.com The desirable NLO properties of MNA stem from its molecular structure, which provides the necessary electronic asymmetry. researchgate.net

Building on the foundation of MNA, derivatives have been synthesized and investigated to enhance or modify these NLO characteristics. For instance, N-benzyl-2-methyl-4-nitroaniline (BNA), a structurally similar compound, has been synthesized and grown as single crystals for NLO and terahertz (THz) applications. researchgate.netresearchgate.net The full tensor of its second-order NLO coefficients has been characterized, accelerating its potential use in precisely fabricated optical devices. nih.gov

This compound fits within this family of promising NLO candidates. It retains the essential 2-methyl-4-nitroaniline core responsible for the electronic properties that give rise to the NLO effect. researchgate.net The key distinction is the N-allyl group, which introduces a site for potential polymerization. This feature opens the possibility of creating novel NLO polymers where the active chromophore is covalently bonded to the polymer backbone, potentially leading to materials with high chromophore density, improved processability, and greater temporal stability for device applications.

Table 1: Structural Analogs of this compound Investigated for NLO Applications
Compound NameKey SubstituentsMolecular FormulaNoteworthy NLO-Related ResearchReferences
2-Methyl-4-nitroaniline (MNA)-NH₂, -CH₃ (ortho), -NO₂ (para)C₇H₈N₂O₂Used as an active element in nonlinear optical devices; crystal structure and electronic properties extensively studied. tcichemicals.comresearchgate.netgoogle.com
N-benzyl-2-methyl-4-nitroaniline (BNA)-NH(benzyl), -CH₃ (ortho), -NO₂ (para)C₁₄H₁₄N₂O₂Single crystals grown and fully characterized for NLO and THz applications. researchgate.netresearchgate.netnih.gov
This compound-NH(allyl), -CH₃ (ortho), -NO₂ (para)C₁₀H₁₂N₂O₂Retains the core MNA structure; the allyl group offers a pathway for creating NLO-active polymers.

Investigation as Additives for Polymer Stabilization

The degradation of organic polymers under the influence of UV radiation is a significant issue that can lead to embrittlement, discoloration, and loss of mechanical properties. google.com To counteract this photo-oxidative deterioration, UV stabilizers are incorporated into polymer matrices. Certain C-nitro compounds have been identified as effective stabilizers against UV radiation. google.com

This compound possesses two key features relevant to polymer stabilization. Firstly, as a nitro-aromatic compound, it has the potential to function as a UV absorber or radical scavenger. Secondly, and more distinctively, the presence of the allyl group provides a reactive site for chemical bonding. The allyl functionality allows the molecule to be copolymerized with other ethylenically unsaturated monomers. google.com

This capability for copolymerization is highly advantageous. When a stabilizer is incorporated as a monomer, it becomes an integral part of the polymer backbone. This approach can lead to non-blooming UV-stabilized polymer compositions, where the stabilizer cannot migrate to the surface or be extracted from the polymer matrix over time, ensuring permanent protection. google.com Studies on the cyclopolymerization of other N-allyl amines have demonstrated their ability to form five- or six-membered rings within a polymer chain, a process dictated by steric and electronic factors. researchgate.net This body of research provides a model for how this compound could be integrated into polymer systems to confer lasting stability.

Table 2: Polymer Stabilization Strategies Relevant to this compound
Stabilization StrategyMechanism/PrincipleRelevance of this compoundReferences
Use of C-nitro CompoundsHindered C-nitro compounds can act as UV stabilizers, sometimes forming nitroxyl (B88944) radicals that trap polymer radicals.The nitro-aromatic structure of the compound aligns with this class of stabilizers. google.com
Copolymerizable StabilizersIncorporating the stabilizer into the polymer backbone via copolymerization prevents its loss from the material over time (blooming).The allyl group provides a site for addition copolymerization with other monomers. google.com
CyclopolymerizationDiallyl compounds can undergo radical-induced cyclization to form stable ring structures within the main polymer chain.As a mono-allyl amine, it could be part of more complex diallyl systems designed for cyclopolymerization. researchgate.net

Exploration in Bio-organic and Enzyme Interaction Studies

While direct bio-organic or enzyme interaction studies on this compound are not extensively reported in the literature, the chemical nature of the molecule allows for informed speculation about its potential in these fields. The bioactivity of aniline derivatives is often linked to their substitution patterns. nih.gov For example, the mutagenicity of some aniline-based compounds has been shown to correlate with the presence and position of nitro groups. nih.gov

The this compound molecule contains several reactive sites that could be of interest in bio-organic chemistry:

The Nitro Group: The nitro group can be chemically reduced to an amino group. This transformation from a nitroaniline to a diamine derivative drastically alters the molecule's electronic properties and potential for hydrogen bonding, opening up new synthetic pathways for creating biologically active compounds.

The Allyl Group: The allyl group is a versatile functional handle. It can undergo a variety of chemical transformations, making it a valuable moiety for creating libraries of derivative compounds for biological screening. Nickel-catalyzed allylation of imines with allylic alcohols is a known method to produce homoallylic amines, which are important structural motifs in many natural products and pharmaceuticals. acs.org This suggests that the allyl group on the aniline nitrogen could be used to couple the molecule to other structures of biological interest.

The Aromatic Ring: The aromatic ring itself can be a scaffold for further functionalization, allowing for the synthesis of a diverse range of molecules for evaluation in biological systems.

Although a study on 2-methoxy-4-nitroaniline (B147289) noted that aniline derivatives can be structurally similar to carcinogens, specific toxicological or enzymatic data for the N-allyl variant is lacking. nih.gov Therefore, this remains a largely unexplored area for this specific compound.

Emerging Research Frontiers and Unexplored Chemical Space

The unique combination of a proven NLO-active core and a polymerizable functional group makes this compound a compelling target for future research. Several emerging frontiers can be identified:

Development of NLO-active Polymers: A primary research direction is the synthesis and characterization of homopolymers and copolymers of this compound. This would involve exploring various polymerization techniques to create materials where the NLO chromophore is covalently attached to the polymer backbone. Such materials could offer superior processability for creating thin films for electro-optic devices.

Functional Materials Synthesis: The allyl group serves as a gateway for further chemical elaboration. It can be targeted for reactions like ozonolysis to form aldehydes, or undergo various addition reactions. These transformations could lead to the creation of novel dyes, chemosensors, or cross-linking agents for advanced thermoset materials.

Computational Modeling: The use of computational methods, such as those applied to MNA clusters to understand packing effects on NLO properties, could be employed to predict the linear and nonlinear optical susceptibilities of this compound and its polymers. researchgate.net These theoretical studies can guide synthetic efforts by identifying the most promising molecular designs and polymer architectures before their physical realization.

Bio-organic Probe Development: The unexplored bioactivity of this compound represents a significant research gap. The reduction of the nitro group to an amine would yield N-allyl-2-methyl-1,4-benzenediamine, a diamine with a reactive allyl group. This derivative could be a building block for synthesizing targeted enzyme inhibitors or fluorescent probes, leveraging the established chemistry of aromatic amines and anilines in drug discovery.

Q & A

Q. What are the recommended synthetic routes for N-allyl-2-methyl-4-nitroaniline, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or Ullmann-type coupling. A common approach involves reacting 2-methyl-4-nitroaniline with allyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. Optimization includes:

  • Catalyst Selection: Transition metals (e.g., CuI) may enhance allylation efficiency .
  • Reaction Time Monitoring: Use TLC or HPLC to track intermediate formation and prevent over-alkylation.
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate 7:3) yields >90% purity.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 5.5–5.9 ppm (allyl CH₂=CH-), and δ 3.8 ppm (N–CH₂–) confirm substitution .
    • ¹³C NMR: Signals near 150 ppm (nitro group) and 115–125 ppm (allyl carbons) validate the structure.
  • Mass Spectrometry (HRMS): Compare experimental [M+H]⁺ with theoretical values (e.g., C₁₀H₁₂N₂O₂: 192.0899 Da) to confirm molecular integrity .

Advanced Research Questions

Q. How can terahertz time-domain spectroscopy (THz-TDS) elucidate the anisotropic optical properties of this compound crystals?

Methodological Answer:

  • Sample Preparation: Grow single crystals via slow evaporation from acetonitrile. Ensure crystal orientation aligns with THz polarization (e.g., <100> or <001> axes).
  • THz-TDS Parameters:
    • Measure refractive indices (n) and absorption coefficients (α) between 0.1–5 THz.
    • Key Observations: Anisotropic resonances (e.g., 1.6 THz in <100> vs. 1.3 THz in <001>) correlate with nitro and allyl group vibrations .
  • Modeling: Apply a Lorentz oscillator model to simulate resonance frequencies and validate against experimental data .

Q. What computational strategies resolve contradictions in experimental vs. predicted electronic properties (e.g., HOMO-LUMO gaps)?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry using B3LYP/6-311+G(d,p). Compare calculated dipole moments and frontier orbital energies with experimental data (e.g., UV-Vis spectra).
    • Discrepancy Mitigation: Adjust solvent effects (PCM model) and assess substituent contributions (allyl vs. nitro groups) .
  • Validation: Cross-check with X-ray crystallography (if available) to refine computational parameters.

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

Methodological Answer:

  • Nitro Group Reduction: Use H₂/Pd-C in ethanol to convert –NO₂ to –NH₂, followed by acetylation (Ac₂O) to protect the amine.
  • Allyl Group Modification: Employ ozonolysis to cleave the allyl moiety, forming aldehydes for further coupling (e.g., Schiff base synthesis) .
  • Monitoring: IR spectroscopy tracks –NO₂ reduction (disappearance of ~1520 cm⁻¹ peak) and new bond formation.

Q. What experimental approaches address discrepancies in thermal stability data across studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA):
    • Conduct under nitrogen (10°C/min) to compare decomposition onset temperatures.
    • Variables: Purity (HPLC >98%), crystallinity (XRD), and moisture content significantly affect results.
  • DSC Analysis: Identify melting points and polymorphic transitions. For example, a sharp endotherm at ~180°C indicates a crystalline phase .
  • Reproducibility: Standardize sample preparation (e.g., recrystallization from ethanol) to minimize batch-to-batch variation.

Methodological Tables

Q. Table 1: Key Spectroscopic Data for this compound

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 2.4 (CH₃), 3.8 (N–CH₂), 5.6–5.8 (CH₂=CH)
HRMS (ESI+)[M+H]⁺ = 193.0972 (Calc: 193.0974)
IR (KBr)1520 cm⁻¹ (NO₂ asym. stretch)

Q. Table 2: THz-TDS Anisotropic Optical Properties

Crystal AxisRefractive Index (n)Absorption Peaks (THz)
<100>1.5–1.91.6, 3.2
<001>1.9–2.31.3, 2.2, 3.6
Data sourced from terahertz spectroscopy of analogous compounds .

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